REACTION_SMILES
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[C:1]1(=[O:11])[C:2]2=[C:3]([C:4](=[O:5])[O:6]1)[CH2:7][CH2:8][CH2:9][CH2:10]2.[CH3:20][C:21](=[O:22])[OH:23].[OH:12][c:13]1[cH:14][c:15]([NH2:16])[cH:17][cH:18][cH:19]1>>[C:1]1(=[O:11])[C:2]2=[C:3]([C:4](=[O:6])[N:16]1[c:15]1[cH:14][c:13]([OH:12])[cH:19][cH:18][cH:17]1)[CH2:7][CH2:8][CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)C2=C1CCCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(O)c1
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Name
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Type
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product
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Smiles
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O=C1C2=C(CCCC2)C(=O)N1c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |